![molecular formula C20H22N2O3 B2813875 4-ethoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide CAS No. 852155-18-1](/img/structure/B2813875.png)
4-ethoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide
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Description
4-ethoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide, also known as EOPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biological research.
Scientific Research Applications
Drug Discovery
The compound contains a pyrrolidine ring , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity Enhancement
The compound’s structure can be modified to increase its biological activity. For instance, the order of antibacterial activity increased with different N’-substituents . This shows that the compound’s biological profile can be altered by changing the spatial orientation of substituents .
Enantioselective Hydrolysis
The compound can be used in enantioselective hydrolysis. A bacterial strain, E105, was introduced as a biocatalyst for the enantioselective hydrolysis of ethyl (R,S)-2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid . This shows the compound’s potential in biocatalysis.
Antiepileptic Drug Synthesis
The compound is structurally similar to Levetiracetam, also known as (S)-2-(2-oxopyrrolidin-1-yl) butyramide, which is a leading adjunctive antiepileptic drug (AED) with a broad spectrum of efficacy in epilepsy . Therefore, it could potentially be used in the synthesis of antiepileptic drugs.
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Structural Diversity Generation
Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
properties
IUPAC Name |
4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-12-10-16(11-13-18)20(24)22(17-7-4-3-5-8-17)15-21-14-6-9-19(21)23/h3-5,7-8,10-13H,2,6,9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZVAZXVMJMVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
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